N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide
CAS No.: 1040659-17-3
Cat. No.: VC11921108
Molecular Formula: C23H27N3O4S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040659-17-3 |
|---|---|
| Molecular Formula | C23H27N3O4S |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | N-[4-[[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]-3-methylphenyl]acetamide |
| Standard InChI | InChI=1S/C23H27N3O4S/c1-15-13-19(24-16(2)27)9-10-22(15)31(29,30)25-20-8-7-17-11-12-26(21(17)14-20)23(28)18-5-3-4-6-18/h7-10,13-14,18,25H,3-6,11-12H2,1-2H3,(H,24,27) |
| Standard InChI Key | LSAYBXQPVLBVRB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |
| Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |
Introduction
N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide is a complex organic compound with a molecular formula of C23H27N3O4S. It is characterized by its unique structural features, which include a cyclopentanecarbonyl group attached to a dihydroindole ring, a sulfamoyl group, and an acetamide moiety. This compound is of interest in various fields of research due to its potential biological activities and chemical properties.
Synthesis and Preparation
The synthesis of N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide typically involves multiple steps, including the formation of the indole ring, introduction of the cyclopentanecarbonyl group, and attachment of the sulfamoyl and acetamide moieties. The specific synthesis route may vary depending on the availability of starting materials and desired yields.
Biological Activity and Potential Applications
While specific biological activity data for N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide is limited, compounds with similar structural features have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research. The sulfamoyl group, in particular, is known to contribute to pharmacological activity in many drugs.
Research Findings and Future Directions
Research on N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide is ongoing, with a focus on understanding its chemical properties and potential biological activities. Future studies may involve in vitro and in vivo testing to assess its efficacy and safety as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume